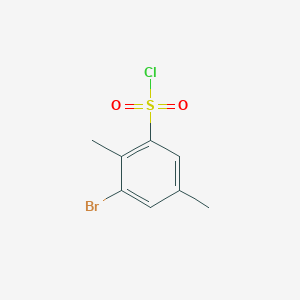
Cloruro de 3-bromo-2,5-dimetilbenceno-1-sulfonilo
Descripción general
Descripción
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring. It is commonly used as a reagent in organic synthesis due to its reactivity and functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Reagent in Organic Synthesis: 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is widely used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate compounds.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry:
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated laboratory, avoid inhalation or contact with skin and eyes, and use appropriate personal protective equipment .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that benzylic halides, such as 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, typically react via an SN2 pathway . This suggests that 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride could interact with enzymes and proteins that catalyze SN2 reactions.
Molecular Mechanism
It is known to participate in free radical reactions , suggesting that it may exert its effects at the molecular level through these types of reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of 2,5-dimethylbenzene (xylene) with bromine to introduce the bromine atom at the 3-position.
Reaction Conditions: The bromination reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Comparación Con Compuestos Similares
4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: Similar structure with bromine and sulfonyl chloride groups at different positions.
2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride: Another isomer with different substitution pattern.
Uniqueness:
Propiedades
IUPAC Name |
3-bromo-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICKLLRGFEVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


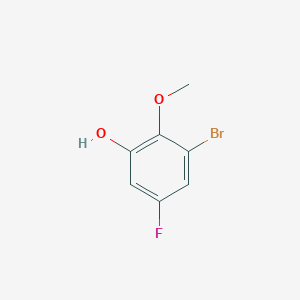
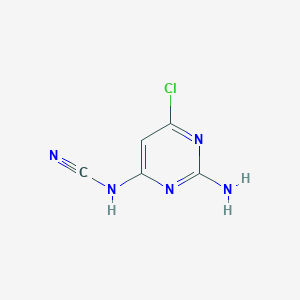
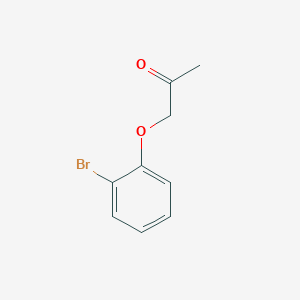
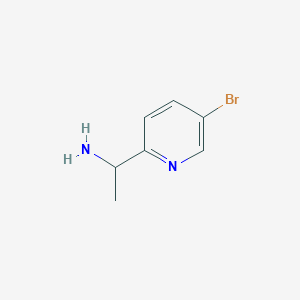

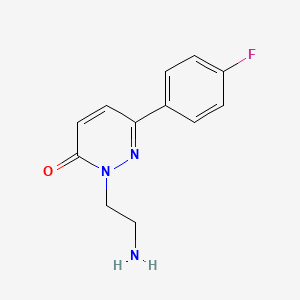
![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)
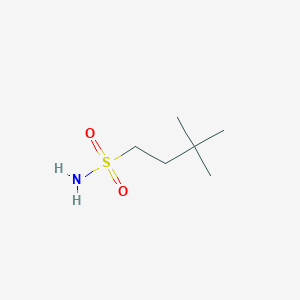



![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
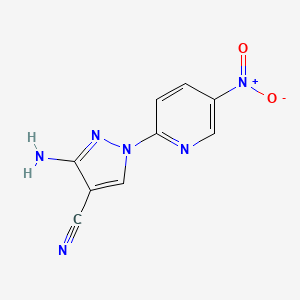
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
